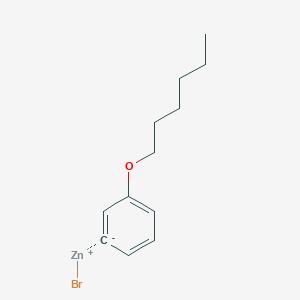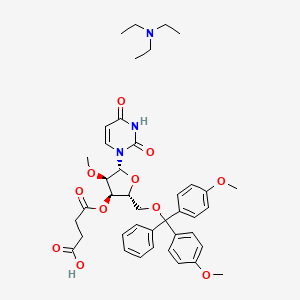![molecular formula C10H19N3O B14888371 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro nonane ring and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of suitable precursors. One common method involves the condensation of a bromoalkane with a tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spiro junction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Industry: It may be used in the development of new materials with unique properties due to its spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For example, it can bind to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby preventing cell proliferation . This interaction is facilitated by the unique spirocyclic structure of the compound, which allows it to fit into the binding pocket of the protein.
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also features a spirocyclic structure and has been studied for its potential as a covalent inhibitor of KRAS G12C.
2-Oxa-6-azaspiro[3.3]heptane:
Uniqueness
6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methylamino group
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
6,8-dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C10H19N3O/c1-11-8-4-10(5-8)6-12(2)9(14)13(3)7-10/h8,11H,4-7H2,1-3H3 |
Clave InChI |
PPUCKLMFVDZUMQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC2(C1)CN(C(=O)N(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


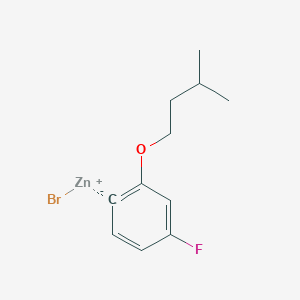
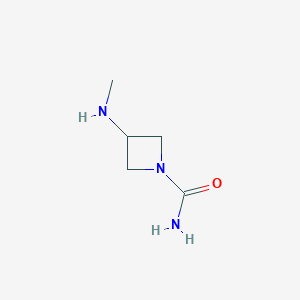
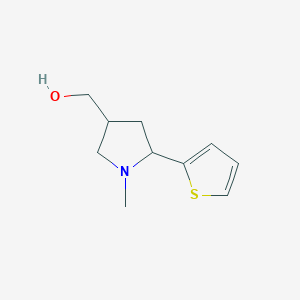
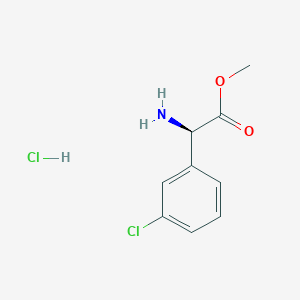
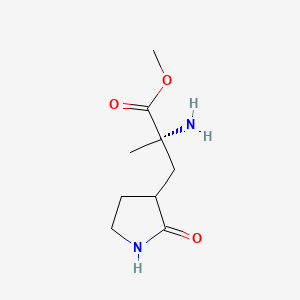
![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
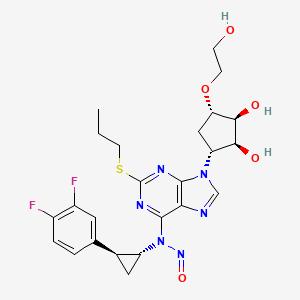
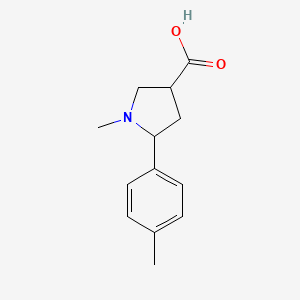
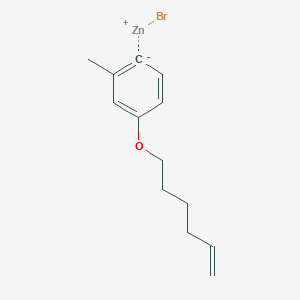
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
